molecular formula C8H4F3NOS B1593135 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one CAS No. 898748-27-1

6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one

Cat. No. B1593135
M. Wt: 219.19 g/mol
InChI Key: KEZZFJQCDUJFJY-UHFFFAOYSA-N
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Description

“6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one” is a chemical compound with the molecular formula C8H5F3N2S . It is related to the compound “6-((trifluoromethyl)thio)benzo[d]thiazol-2-amine”, which has the molecular formula C8H5F3N2S2 .


Synthesis Analysis

While specific synthesis methods for “6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one” were not found, related compounds such as benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones have been synthesized through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .

Scientific Research Applications

Necroptosis Inhibitors

  • Application Summary : Compounds similar to “6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one”, such as “N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632)” have been used as necroptosis inhibitors .
  • Results or Outcomes : These compounds have shown efficacy in inhibiting necroptosis, a type of programmed cell death .

Quorum Sensing Inhibitors

  • Application Summary : Compounds bearing a benzo[d]thiazole structure have been used as quorum sensing inhibitors .
  • Methods of Application : These compounds are synthesized and then tested for their ability to inhibit quorum sensing, a system of stimulus and response correlated to population density among bacteria .
  • Results or Outcomes : The compounds were found to inhibit quorum sensing, which can be a strategy to prevent bacterial infection .

Antioxidants

  • Application Summary : Compounds with similar structures have been used as antioxidants .
  • Methods of Application : These compounds are typically tested in vitro for their antioxidant properties .
  • Results or Outcomes : The compounds have shown efficacy in neutralizing free radicals, which can prevent oxidative stress .

Synthesis of Benzo[d]thiazol-2(3H)-ones

  • Application Summary : Benzo[d]thiazol-2(3H)-ones can be synthesized through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .
  • Methods of Application : This protocol can obviate the prefunctionalization of the starting materials .
  • Results or Outcomes : This method provides a facile access to benzo[d]thiazol-2(3H)-ones .

Antioxidants

  • Application Summary : Compounds with similar structures have been used as antioxidants .
  • Methods of Application : These compounds are typically tested in vitro for their antioxidant properties .
  • Results or Outcomes : The compounds have shown efficacy in neutralizing free radicals, which can prevent oxidative stress .

Synthesis of Benzo[d]thiazol-2(3H)-ones

  • Application Summary : Benzo[d]thiazol-2(3H)-ones can be synthesized through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .
  • Methods of Application : This protocol can obviate the prefunctionalization of the starting materials .
  • Results or Outcomes : This method provides a facile access to benzo[d]thiazol-2(3H)-ones .

properties

IUPAC Name

6-(trifluoromethyl)-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-5-6(3-4)14-7(13)12-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZZFJQCDUJFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646596
Record name 6-(Trifluoromethyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one

CAS RN

898748-27-1
Record name 6-(Trifluoromethyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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